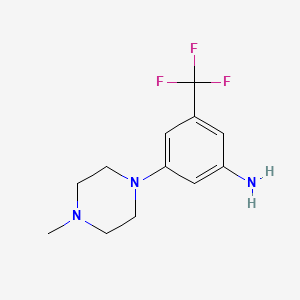

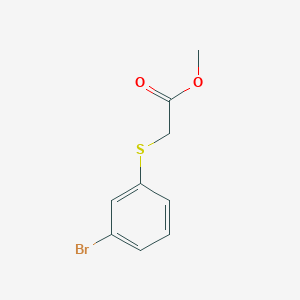

Methyl 2-((3-bromophenyl)thio)acetate

Vue d'ensemble

Description

Methyl 2-((3-bromophenyl)thio)acetate is a compound that can be associated with various chemical reactions and has potential applications in medicinal chemistry. While the specific compound is not directly synthesized or analyzed in the provided papers, related compounds and methodologies can offer insights into its properties and potential synthesis routes.

Synthesis Analysis

The synthesis of related thioacetate compounds often involves the use of thioureas and dimethyl acetylenedicarboxylate (DMAD) as seen in the preparation of iminothiazolidin-4-one acetate derivatives . Similarly, the Grignard reaction has been employed to synthesize drug intermediates from bromothiophene, which could potentially be adapted for the synthesis of methyl 2-((3-bromophenyl)thio)acetate . Additionally, sulfide etherification and aminating reactions have been used to synthesize phenylthiomethyl derivatives .

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using various spectroscopic techniques and X-ray crystallography. For instance, the crystal structure of 2-methyl-3-[(2-methylphenyl)carbamoyl]phenyl acetate was determined from single-crystal data, which could provide a basis for understanding the structure of methyl 2-((3-bromophenyl)thio)acetate . The crystal structure of other related compounds, such as 2-[5-(4-Bromophenyl)-3-methylsulfanyl-1-benzofuran-2-yl]acetic acid, has also been reported .

Chemical Reactions Analysis

The reactivity of thioacetate compounds can be inferred from studies on similar molecules. For example, N-(p-bromophenyl)-N'-methylthiourea undergoes addition to acetylenedicarboxylic acid and its dimethyl ester to form various products, which suggests potential reactivity pathways for methyl 2-((3-bromophenyl)thio)acetate . Nitration reactions of benzo[b]thiophen derivatives have been explored, indicating how substituents on the thiophene ring can influence reactivity .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been characterized using spectroscopic methods and theoretical calculations. For instance, the vibrational spectra and DFT simulations of 3-bromo-2-methyl-5-(4-nitrophenyl)thiophene provide insights into the electronic structure that could be relevant for methyl 2-((3-bromophenyl)thio)acetate . Additionally, experimental and theoretical studies on methyl 2-((3R,4R)-3-(naphthalen-1-yl)-4-(phenylsulfonyl)isoxazolidin-2-yl) acetate reveal information about chemical activities and molecular properties .

Applications De Recherche Scientifique

Synthesis and Organic Chemistry Applications

Synthesis of Drug Intermediates : Methyl 2-hydroxy-2,2-di(thiophen-2-yl)acetate, a drug intermediate, can be synthesized from 2-bromothiophene, showing potential for undergraduate organic chemistry experiments and further scientific research (Min, 2015).

Preparation of Biological Compounds : Derivatives of 2- and 3-phenylthiophen have been used to prepare compounds with potential biological activity, suggesting a role in the synthesis of biologically active materials (Beaton et al., 1976).

Polymerization Applications : Multi-thiocarbonyl thio compounds, synthesized using α-bromophenyl acetic acid, have applications in reversible addition fragmentation chain-transfer (RAFT) polymerization, indicating its use in creating star polymers (Mayadunne et al., 2002).

Biological and Medicinal Chemistry Research

Synthesis of Triazole Derivatives : Research on the synthesis of 3-(2-bromophenyl)-4-substituted-1H-1,2,4-triazole-5(4H)-thiones and their derivatives highlights the compound's relevance in medicinal chemistry and pharmacy (Safonov & Nevmyvaka, 2020).

Antimicrobial Activity : A study on 4-alkyl/aryl-2,4-dihydro-5-((6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl)methyl)-3H-1,2,4-triazole-3-thiones and 2-alkyl/arylamino-5-((6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl)methyl)-1,3,4-thiadiazoles, synthesized starting from 6-(4-bromophenyl)imidazo[2,1-b]thiazole-3-acetic acid hydrazide, revealed promising antimicrobial activities (Güzeldemirci & Küçükbasmacı, 2010).

Aldose Reductase Inhibitors : Methyl[4-oxo-2-(aroylimino)-3-(substituted phenyl)thiazolidin-5-ylidene]acetates, synthesized as aldose reductase inhibitors, were reported to have potential as novel drugs for treating diabetic complications. This indicates the compound's significance in drug development (Ali et al., 2012).

Safety And Hazards

When handling “Methyl 2-((3-bromophenyl)thio)acetate”, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use of personal protective equipment, including chemical impermeable gloves, is recommended. In case of skin contact, it is advised to wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes .

Propriétés

IUPAC Name |

methyl 2-(3-bromophenyl)sulfanylacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO2S/c1-12-9(11)6-13-8-4-2-3-7(10)5-8/h2-5H,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQETZXNXLWFXBH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CSC1=CC(=CC=C1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-((3-bromophenyl)thio)acetate | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-(Trifluoromethyl)thiophen-2-YL]boronic acid](/img/structure/B2508174.png)

![N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-5,7-dihydro-4H-thieno[2,3-c]pyran-2-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2508175.png)

![N-(4-chlorophenyl)-2-[3-(4-fluorophenyl)-7-oxoisothiazolo[4,5-d]pyrimidin-6(7H)-yl]acetamide](/img/structure/B2508178.png)

![Ethyl 5-(3,4-dimethoxybenzamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2508181.png)

![(Z)-ethyl 2-((3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonyl)imino)-5-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2508186.png)

![Methyl 8-azaspiro[4.5]decane-1-carboxylate](/img/structure/B2508191.png)